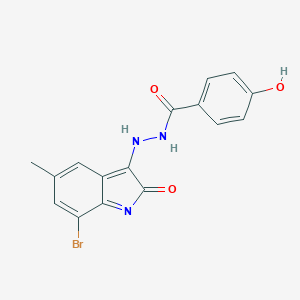![molecular formula C16H19NO3 B228348 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione, also known as AZD-9164, is a small molecule drug candidate that has been developed for the treatment of various diseases. It belongs to the class of spirocyclic compounds and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione involves its ability to bind to and inhibit the activity of certain enzymes such as PDE4 and PLA2. PDE4 is involved in the regulation of inflammatory responses, while PLA2 is involved in the production of inflammatory mediators. By inhibiting these enzymes, 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione can reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and -7.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione in lab experiments is its specificity for certain enzymes such as PDE4 and PLA2. This allows researchers to study the effects of inhibiting these enzymes on various biological processes. However, one of the limitations of using 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione is its potential toxicity at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the development and use of 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, it may have potential as an anticancer agent in the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione and its potential therapeutic uses.
Synthesis Methods
The synthesis of 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione involves a multi-step process that includes the reaction of 3-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the spirocyclic intermediate, which is then oxidized to form the final product.
Scientific Research Applications
8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione has been extensively studied for its potential therapeutic uses in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes such as phosphodiesterase 4 (PDE4) and phospholipase A2 (PLA2). Additionally, it has been found to have anticancer activity by inducing apoptosis in cancer cells.
properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
8-(3-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C16H19NO3/c1-20-13-6-4-5-12(9-13)17-14(18)10-16(11-15(17)19)7-2-3-8-16/h4-6,9H,2-3,7-8,10-11H2,1H3 |
InChI Key |
QHZGOEUSXKRBSP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)CC3(CCCC3)CC2=O |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC3(CCCC3)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)

![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)

![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)
